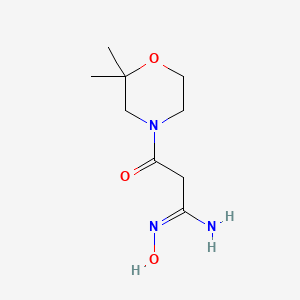3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide
CAS No.: 1158093-68-5
Cat. No.: VC5250709
Molecular Formula: C9H17N3O3
Molecular Weight: 215.253
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1158093-68-5 |
|---|---|
| Molecular Formula | C9H17N3O3 |
| Molecular Weight | 215.253 |
| IUPAC Name | 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide |
| Standard InChI | InChI=1S/C9H17N3O3/c1-9(2)6-12(3-4-15-9)8(13)5-7(10)11-14/h14H,3-6H2,1-2H3,(H2,10,11) |
| Standard InChI Key | GRIYNDUBXZGLLF-UHFFFAOYSA-N |
| SMILES | CC1(CN(CCO1)C(=O)CC(=NO)N)C |
Introduction
3-(2,2-Dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide is a complex organic compound belonging to the class of morpholine derivatives. It is characterized by its unique structure, which includes a morpholine ring and an oxoamide moiety, contributing to its potential biological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis and Purification
The synthesis of 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide generally involves multi-step organic reactions. Careful control of reaction parameters such as temperature, pH, and reaction time is crucial for achieving high yields and purity. Purification techniques, including chromatography and recrystallization, may be utilized to isolate the desired product effectively.
Synthesis Steps:
-
Starting Materials: Typically involve morpholine derivatives and appropriate functional group precursors.
-
Reaction Conditions: Temperature, pH, and solvent choice are critical for optimizing yields.
-
Purification Methods: Chromatography and recrystallization are commonly used.
Biological Applications and Potential
Research indicates that compounds similar to 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide exhibit various biological activities. The specific biological activity of this compound requires further investigation to establish its therapeutic potential.
Potential Applications:
-
Drug Development: As a building block for more complex molecules.
-
Biological Interactions: Studies are needed to understand its pharmacokinetics and pharmacodynamics.
Analytical Techniques
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide. Other analytical techniques include High Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR).
Analytical Data:
| Technique | Purpose |
|---|---|
| NMR | Structural confirmation |
| MS | Molecular weight verification |
| HPLC | Purity assessment |
| IR | Functional group identification |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide, including variations in functional groups and ring substitutions. These differences can influence their chemical behavior and biological activity.
Similar Compounds:
| Compound Name | Unique Features |
|---|---|
| 1-(2,2-Dimethylmorpholino)-N'-hydroxyurea | Contains a urea instead of an amidine group |
| N,N-Dimethyl-N'-hydroxyurea | Lacks the morpholine ring |
| 3-(Morpholinomethyl)-N'-hydroxypropionamide | Similar morpholine substitution but varies in functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume